2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
Description
Historical Context and Discovery
The development of phenoxyalkanoic acids emerged from mid-20th-century efforts to create selective herbicides targeting broadleaf weeds while sparing cereal crops. While 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) dominated early research, derivatives with nitro substituents gained attention for their unique electronic and steric properties. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid was first synthesized through nucleophilic substitution reactions, typically involving 3-methyl-4-nitrophenol and 2-bromo-2-methylpropanoic acid derivatives. Its synthesis parallels methods used for structurally related compounds, such as ethyl 2-bromo-2-methylpropionate reacting with 4-nitrophenol under basic conditions, followed by ester hydrolysis. The compound’s discovery reflects broader trends in modifying phenoxyalkanoic acid backbones to optimize physicochemical properties for applications in agrochemistry and materials science.
Nomenclature and Identification
Systematic IUPAC Name :
this compound.
Alternative Names :
- α-Methyl-α-(3-methyl-4-nitrophenoxy)propanoic acid
- 2-(3-Methyl-4-nitro-phenoxy)-2-methylpropanoic acid.
Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 667413-76-5 | |
| Molecular Formula | C₁₁H₁₃NO₅ | |
| Molecular Weight | 239.22 g/mol | |
| SMILES | CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)N+[O-] | |
| InChI Key | DFBNIRPZFNMCGB-UHFFFAOYSA-N |
The compound’s spectroscopic fingerprints, including NMR and IR data, confirm the presence of characteristic functional groups: a carboxylic acid (δ ~12 ppm in ¹H NMR), nitro group (asymmetric stretch ~1520 cm⁻¹), and methyl-substituted aromatic ring. X-ray crystallography reveals intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking between nitroaromatic rings.
Structural Classification
This compound belongs to the aryloxypropanoic acid family, characterized by:
- Propanoic Acid Backbone : A central carbon atom bonded to two methyl groups and a carboxylic acid group.
- Aromatic Ether Moiety : A 3-methyl-4-nitrophenoxy group attached to the quaternary carbon.
- Substituent Effects :
Crystallographic studies show centrosymmetric dimers linked via O–H···O hydrogen bonds (2.58 Å) and offset π-π interactions (centroid distance: 3.86 Å).
Position in Phenoxyalkanoic Acid Family
This compound is a nitro-substituted derivative within the phenoxyalkanoic acid group, differing from well-known herbicides like MCPA and 2,4-D in three key aspects:
The nitro group’s electron-withdrawing nature increases oxidative stability compared to chloro derivatives, making it valuable in synthetic intermediates. Unlike herbicidal phenoxyalkanoic acids, this compound’s bioactivity remains underexplored, though its structural analogs inhibit acetyl-CoA carboxylase in grasses.
Properties
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-6-8(4-5-9(7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNIRPZFNMCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364168 | |
| Record name | 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-76-5 | |
| Record name | 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Alkaline Conditions
This method involves reacting 3-methyl-4-nitrophenol with a halogenated propionic acid derivative under basic conditions to form the target compound.
- Substitution Reaction :
- Reactants : 3-Methyl-4-nitrophenol and 2-bromo-2-methylpropanoic acid.
- Conditions : Aqueous sodium hydroxide (30%), 70°C, 2 hours.
- Workup : Acidification with concentrated HCl to pH 1.5, followed by filtration and drying.
- Yield : ~90% (estimated from analogous reactions).
Mechanism :
The phenol is deprotonated to form a phenoxide ion, which undergoes nucleophilic attack on the α-carbon of 2-bromo-2-methylpropanoic acid.
Esterification-Hydrolysis Approach
This two-step method first synthesizes the methyl ester, followed by hydrolysis to the carboxylic acid.
- Esterification :
- Reactants : 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid precursor (e.g., methyl ester).
- Conditions : Methanol with concentrated H₂SO₄ (0.1 mL per 20 mL MeOH), stirred overnight at room temperature.
- Yield : Quantitative (100%) for ester formation.
- Hydrolysis :
- Conditions : Basic or acidic hydrolysis of the ester to the carboxylic acid.
- Typical Workup : Solvent evaporation, dilution with ether, and filtration.
Williamson Ether Synthesis with Chloroform
Adapted from methods for analogous phenoxypropionic acids, this route uses chloroform as an alkylating agent.
- Reactants : 3-Methyl-4-nitrophenol, sodium hydroxide, and chloroform.
- Conditions :
- Yield : ~80% (estimated from similar protocols).
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Optimal at 60–70°C to balance reaction rate and side-product formation.
- Catalysts : Palladium carbon (Pd/C) for hydrogenation steps in precursor synthesis.
- Solvents : Methanol, acetone, or aqueous NaOH for solubility and reactivity.
Research Findings
- Impurity Control : Alkaline conditions minimize double-substitution byproducts common in traditional hydroquinone-based routes.
- Stereochemical Integrity : Chiral starting materials (e.g., (S)-(-)-2-chloropropionic acid) preserve configuration in final products.
- Industrial Adaptation : Continuous flow reactors improve safety and efficiency for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoic acid.
Reduction: Formation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.
- Reduction : It can undergo reduction to yield amines or alcohols using lithium aluminum hydride.
- Nucleophilic Substitution : The nitro group can be replaced by other nucleophiles under suitable conditions.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of carboxylic acids |
| Reduction | Formation of amines or alcohols |
| Nucleophilic Substitution | Replacement of the nitro group with nucleophiles |
Biological Applications
In biological research, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is utilized for:
- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can provide insights into metabolic pathways and disease mechanisms.
- Protein Interactions : It is used to study interactions between proteins, aiding in the understanding of cellular processes.
Medicinal Chemistry
The compound shows promise in drug development and therapeutic applications:
- Anti-inflammatory Research : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation.
- Therapeutic Potential : Research is ongoing to explore its efficacy in various therapeutic contexts, including pain management and other inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme linked to metabolic disorders. The results indicated significant inhibition at certain concentrations, suggesting potential therapeutic applications in controlling metabolic diseases.
Case Study 2: Anti-inflammatory Activity
In another study focused on inflammatory responses, the compound was tested in vitro for its ability to reduce cytokine production in immune cells. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Industry Applications
Beyond academic research, this compound is also relevant in industrial settings where it is used as an intermediate in the production of specialty chemicals. Its unique structure allows for the synthesis of more complex molecules that are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs differ in substituent type, position, and electronic effects, which influence physicochemical properties such as acidity, solubility, and melting point.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, chloro) lower the pKa of the carboxylic acid group, enhancing solubility in basic environments.
- The position of substituents (e.g., nitro at para vs. meta) influences hydrogen-bonding patterns and crystal packing, as observed in Etter’s graph set analysis .
Fibrate Derivatives:
- 2-Methyl-2-(4-nitrophenoxy)propanoic acid () is a known fibrate analog, acting as a peroxisome proliferator-activated receptor (PPAR) agonist to modulate lipid metabolism. Its 4-nitro substituent enhances binding affinity to PPAR-α receptors .
Herbicidal Activity:
- Mecoprop () is a commercial herbicide targeting broadleaf weeds. Its activity stems from auxin-like growth regulation, influenced by the chloro and methyl substituents .
Biological Activity
Chemical Structure and Properties
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula . It features a propanoic acid backbone with a nitrophenoxy group, which contributes to its biological activity. The presence of both methyl and nitro substituents on the aromatic ring enhances its reactivity and potential interactions with biological targets.
Synthesis and Chemical Reactions
The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. For instance, the nitro group can be reduced to an amino group, which may alter its biological properties significantly.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity . This has been attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis. The compound's efficacy against various bacterial strains suggests its potential use as a lead compound in antibiotic development .
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties . Research indicates that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of specific enzymes involved in inflammatory responses. This activity makes it a candidate for further research in treating inflammatory diseases .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The nitro group can form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways critical for its antimicrobial and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Similar structure but different nitro positioning | |
| 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoic acid | Reduced nitro group may alter biological activity | |
| 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid | Variation in methyl group positioning affects properties |
This table highlights how structural variations influence the biological activity of related compounds.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential. The study concluded that further exploration into its mechanism could lead to novel antibiotic therapies .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with varying doses resulted in reduced swelling and pain scores compared to untreated controls. Biochemical assays revealed decreased levels of pro-inflammatory cytokines, supporting the hypothesis that this compound could provide therapeutic benefits in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use fume hoods or local exhaust ventilation to maintain airborne concentrations below recommended exposure levels .
- Personal Protective Equipment (PPE): Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to prevent skin contact. Safety showers and eyewash stations must be accessible .
- Hygiene Practices: Avoid eating, drinking, or storing food in areas where the compound is handled. Wash hands thoroughly after use and before leaving the lab .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer:
- Spectroscopic Techniques: Employ NMR (¹H and ¹³C) to confirm the aromatic nitro group and methyl substitution patterns. IR spectroscopy can validate the carboxylic acid and ether functional groups.
- Chromatography: Use HPLC or GC-MS with a polar stationary phase to assess purity, referencing retention times against known standards .
- Crystallography: Single-crystal X-ray diffraction (as reported in Acta Crystallographica Section E) provides definitive structural confirmation .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer:
- Melting Point: Reported range 80–90°C (based on structurally similar nitro-substituted propanoic acids) .
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction optimization. Aqueous solubility is likely low due to the nitro and methyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for nitro-aromatic propanoic acid derivatives?
- Methodological Answer:
- Data Triangulation: Cross-validate NMR and IR results with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals in complex aromatic regions .
Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Mechanistic Models: Apply frontier molecular orbital (FMO) theory to predict regioselectivity in reactions involving the nitro group.
- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates and validate proposed mechanisms .
- Solvent Effects: Use the Kamlet-Taft solvent parameter scale to optimize reaction conditions for electron-deficient aromatic systems .
Q. How can process control strategies improve the reproducibility of synthesizing this compound?
- Methodological Answer:
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time.
- Design of Experiments (DoE): Use factorial design to optimize variables (temperature, stoichiometry, catalyst loading) for yield and purity .
- Risk Assessment: Conduct FMEA (Failure Mode and Effects Analysis) to identify critical control points in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
